

FR900098 as an Inhibitor of the Non-Mevalonate Pathway: A Technical Guide

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Compound of Interest

Compound Name: FR900098

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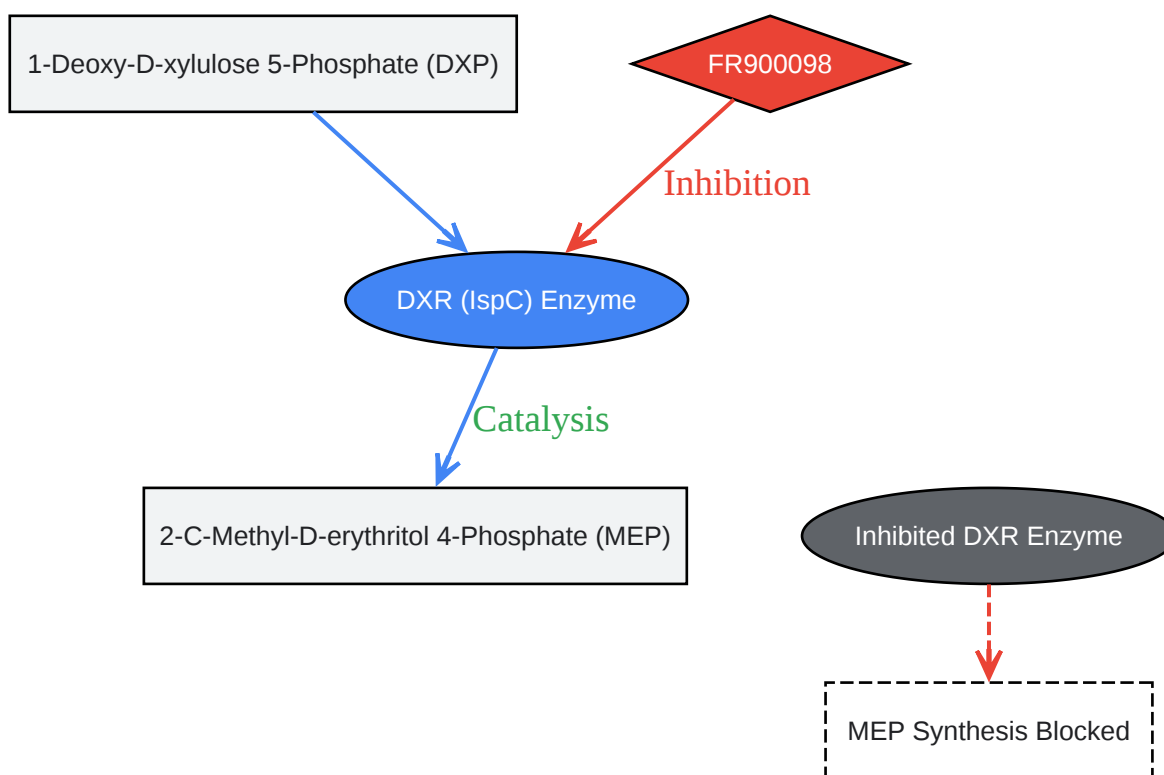
Abstract

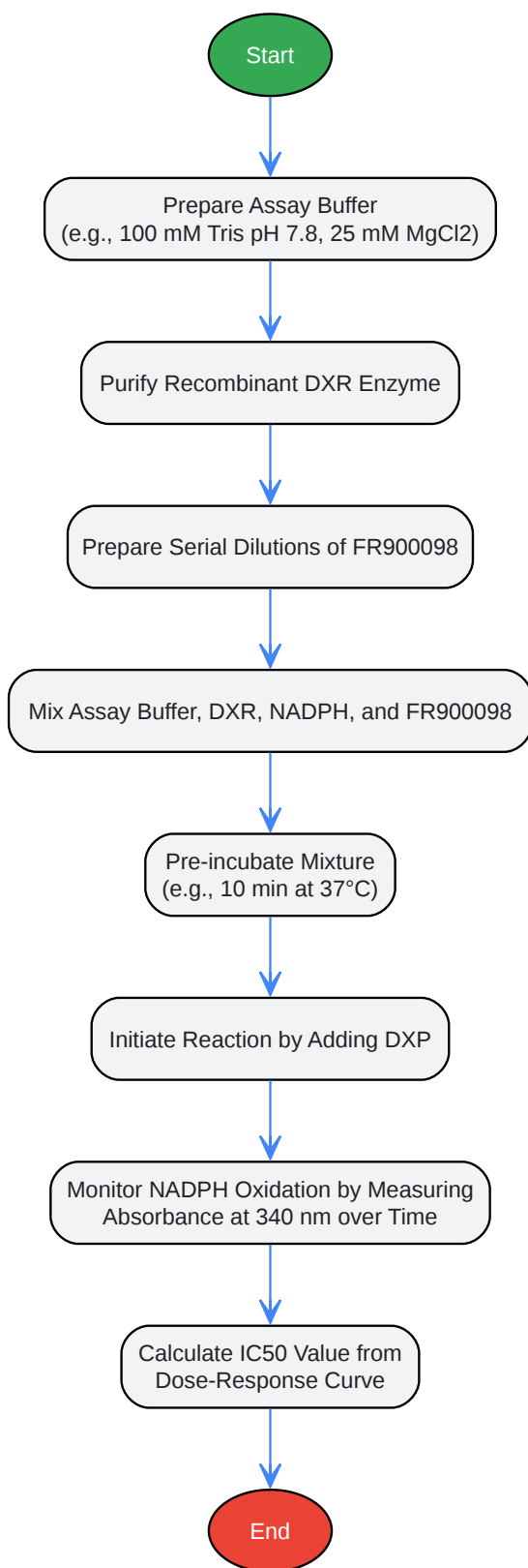
This technical guide provides a comprehensive overview of **FR900098**, a potent natural product inhibitor of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. Isoprenoids are a vast and diverse class of molecules essential for the survival of many pathogenic bacteria, parasites, and plants, but are synthesized via a distinct pathway in humans (the mevalonate pathway). This difference makes the MEP pathway an attractive target for the development of novel antimicrobial agents. This guide details the mechanism of action of **FR900098**, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

Introduction

FR900098, a natural phosphonic acid derivative isolated from *Streptomyces rubellomurinus*, has emerged as a promising antimicrobial agent due to its specific inhibition of the non-mevalonate (MEP) pathway.^[1] This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids, in most bacteria, apicomplexan parasites (such as the malaria parasite *Plasmodium falciparum*), and plants.^{[1][2]} In contrast, humans utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis, rendering the MEP pathway an ideal target for selective drug development.^[1]

The Non-Mevalonate (MEP) Pathway

[illegible]



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